molecular formula C4H2F6N2O2 B1330230 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide CAS No. 667-35-6

2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide

Cat. No.: B1330230
CAS No.: 667-35-6
M. Wt: 224.06 g/mol
InChI Key: UNVFMKVRYRCPIS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide: is a chemical compound with the molecular formula C4H2F6N2O2 and a molecular weight of 224.06 g/mol . It is known for its use as a reagent in the preparation of phenylpyridine-free diiridium complexes . The compound is characterized by the presence of trifluoroacetyl and trifluoroacetamide groups, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial in biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide is unique due to its specific combination of trifluoroacetyl and trifluoroacetamide groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of coordination compounds and in biochemical research .

Properties

IUPAC Name

2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6N2O2/c5-3(6,7)1(13)11-12-2(14)4(8,9)10/h(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVFMKVRYRCPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281970
Record name 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667-35-6
Record name NSC23684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (7.6 mL, 0.1 mol) was added to a stirred solution of trifluoroacethydrazide (12.8 g, 0.1 mol) in benzene (100 mL) and the mixture was heated under reflux for 2 h. A Dean and Stark trap was fitted, and reflux was continued for 3 h. Reflux was continued in the absence of the Dean and Stark trap (3 h) and then with the trap refitted (20 h). The resulting white solid was collected by filtration, dried in vacuum and identified as 1,2-bis(trifluoroacetyl)hydrazine (16.5 g, 73%). M.p. 173-175° C.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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